molecular formula C12H9F3IN3O B11069751 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11069751
M. Wt: 395.12 g/mol
InChI Key: FXIMTUOMGVQRQW-UHFFFAOYSA-N
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Description

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is an organic compound that features a pyrazole ring substituted with an iodine atom and an acetamide group linked to a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.

    Acetamide formation: The iodinated pyrazole is reacted with an acetamide derivative.

    Coupling with trifluoromethyl-substituted phenyl ring: The final step involves coupling the acetamide derivative with a trifluoromethyl-substituted phenyl ring under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Substitution reactions: The iodine atom on the pyrazole ring can be substituted with other functional groups.

    Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the pyrazole ring or the acetamide group.

    Coupling reactions: The compound can be used in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or its therapeutic effects.

    Industry: The compound can be used in the development of new materials or as a reagent in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(4-bromo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-(4-fluoro-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(4-iodo-1H-pyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules. The trifluoromethyl group also imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making this compound particularly valuable in various research applications.

Properties

Molecular Formula

C12H9F3IN3O

Molecular Weight

395.12 g/mol

IUPAC Name

2-(4-iodopyrazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C12H9F3IN3O/c13-12(14,15)9-3-1-2-4-10(9)18-11(20)7-19-6-8(16)5-17-19/h1-6H,7H2,(H,18,20)

InChI Key

FXIMTUOMGVQRQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=C(C=N2)I

Origin of Product

United States

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